molecular formula C18H23N6O15P3 B14402680 3'-O-(N-Methylanthraniloyl)-guanosine-5'-triphosphate CAS No. 85287-57-6

3'-O-(N-Methylanthraniloyl)-guanosine-5'-triphosphate

Cat. No.: B14402680
CAS No.: 85287-57-6
M. Wt: 656.3 g/mol
InChI Key: DSPRYHPLXXUNHS-XNIJJKJLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate involves the esterification of the ribose moiety of guanosine-5’-triphosphate with N-methylanthranilic acid. This process typically requires the use of specific reagents and conditions to ensure the successful attachment of the fluorescent label .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield modified nucleotides with different functional groups .

Scientific Research Applications

3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate involves its interaction with nucleotide-binding proteins. The fluorescent label allows researchers to monitor these interactions in real-time using fluorescence spectrometry. The compound binds to the active site of the protein, and the resulting fluorescence change provides insights into the binding kinetics and conformational changes of the protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate is unique due to its specific labeling position, which can influence its interaction with proteins and enzymes. This uniqueness allows for distinct applications and provides researchers with a versatile tool for studying nucleotide-protein interactions .

Properties

CAS No.

85287-57-6

Molecular Formula

C18H23N6O15P3

Molecular Weight

656.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H23N6O15P3/c1-20-9-5-3-2-4-8(9)17(27)37-13-10(6-35-41(31,32)39-42(33,34)38-40(28,29)30)36-16(12(13)25)24-7-21-11-14(24)22-18(19)23-15(11)26/h2-5,7,10,12-13,16,20,25H,6H2,1H3,(H,31,32)(H,33,34)(H2,28,29,30)(H3,19,22,23,26)/t10-,12-,13-,16-/m1/s1

InChI Key

DSPRYHPLXXUNHS-XNIJJKJLSA-N

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C(OC(C2O)N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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